4,4-Dimethylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylazetidin-2-one is a heterocyclic organic compound with the molecular formula C5H9NO It is a member of the azetidinone family, characterized by a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylazetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N,N-dimethyl-3-aminopropanoic acid using a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the azetidinone ring.
Another method involves the reaction of 3,3-dimethylacryloyl chloride with ammonia or an amine, followed by cyclization. This method offers a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the leaving group in the azetidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethylazetidin-2-one depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
4,4-Dimethylazetidin-2-one can be compared with other azetidinones such as:
Azetidin-2-one: Lacks the dimethyl substitution, leading to different reactivity and stability.
4-Oxo-2-azetidinecarboxylic acid:
3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate: Features additional functional groups that impact its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
4,4-Dimethylazetidin-2-one is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and enzyme inhibition. This compound, belonging to the azetidinone family, exhibits a range of properties that make it a valuable subject for research in drug development and biochemical studies.
Chemical Structure and Properties
- Molecular Formula : C5H9NO
- Molecular Weight : Approximately 99.13 g/mol
- Structure : The compound features a four-membered lactam ring with two methyl groups at the 4-position, influencing its reactivity and biological interactions.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with various enzymes by binding to their active sites, thereby preventing substrate access and inhibiting catalytic activity. This mechanism is crucial for its applications in studying metabolic pathways and developing therapeutic agents.
Enzyme Inhibition
Research indicates that this compound is effective in inhibiting specific enzymes, which can be pivotal in treating diseases related to enzyme dysfunction. The compound's structural characteristics allow it to serve as a probe for understanding biological pathways and enzyme mechanisms.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound derivatives:
- A study evaluated various azetidinone derivatives against human leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5). Results showed selective anti-leukemic effects with certain derivatives demonstrating promising cytotoxicity at concentrations of 5 µM and 50 µM .
- Another study focused on 4-substituted phenyl azetidin-2-one derivatives, revealing high cytotoxic effects against the MCF-7 breast cancer cell line, with inhibition percentages ranging from 89.84% to 94.76% across different concentrations .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Compounds derived from this structure exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed effective inhibition against E. coli and Bacillus subtilis at varying concentrations .
Table: Biological Activities of this compound Derivatives
Activity Type | Target Organism/Cell Line | Concentration (µM) | % Inhibition |
---|---|---|---|
Anticancer Activity | CCRF-CEM (Leukemia) | 5 | Moderate Activity |
50 | Selective Anti-leukemic Effect | ||
Anticancer Activity | MCF-7 (Breast Cancer) | 0.1 | 93.28% |
0.5 | 90.56% | ||
1 | 93.14% | ||
2 | 94.76% | ||
Antibacterial Activity | E. coli | Varies | Significant Inhibition |
Bacillus subtilis | Varies | Significant Inhibition |
Case Study: Enzyme Inhibition
In a detailed study on enzyme inhibitors, it was found that derivatives of this compound were effective against specific targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The structure-activity relationship indicated that modifications at the para position significantly enhanced biological activity .
Properties
IUPAC Name |
4,4-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-4(7)6-5/h3H2,1-2H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGXZKGWFYOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4879-95-2 |
Source
|
Record name | 4,4-dimethylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.